3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine
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Overview
Description
3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine is a chemical compound with the molecular formula C11H14Cl2N2O. It is a member of the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms.
Preparation Methods
The synthesis of 3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine typically involves the reaction of 3,4-dichloropyridazine with cyclohexylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, which may have different chemical and physical properties.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its potential biological activities, the compound is explored for its use in drug development.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine can be compared with other similar compounds, such as:
3,4-Dichloropyridazine: This compound is a precursor in the synthesis of this compound and shares some chemical properties.
5-(Cyclohexylmethoxy)pyridazine: This compound lacks the chlorine atoms present in this compound, leading to different chemical reactivity and biological activities.
Other Pyridazine Derivatives: Various pyridazine derivatives with different substituents exhibit a range of chemical and biological properties.
Biological Activity
3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine is a heterocyclic compound with a unique structure characterized by a pyridazine core substituted with two chlorine atoms and a cyclohexylmethoxy group. Its molecular formula is C₈H₈Cl₂N₂O, which indicates the presence of two chlorine atoms, two nitrogen atoms, and an ether functional group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
The reactivity of this compound is influenced by its substituents. The chlorine atoms allow for nucleophilic substitution reactions, making it amenable to modifications that can enhance its biological activity. The cyclohexylmethoxy group may also contribute to its lipophilicity and interaction with biological targets.
Interaction Studies
Preliminary studies suggest that this compound can interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The binding affinity of this compound to specific proteins is an area of active research, with initial findings indicating that chlorinated pyridazines can modulate protein functions.
Case Studies and Research Findings
- Antiviral Activity : Research has indicated that structural variations in pyridazine derivatives significantly affect their antiviral potency against viruses such as SARS-CoV-2. For example, derivatives with specific substitutions showed varying IC50 values, highlighting the importance of chemical structure in determining biological efficacy .
- Cytotoxicity Profiles : In studies examining the cytotoxic effects of related compounds, it was observed that modifications to the pyridazine structure resulted in significant changes in cytotoxicity. Compounds similar to this compound exhibited selectivity against off-targets, indicating potential therapeutic applications with minimized side effects .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been explored. For instance, chlorinated pyridazines have shown promise as inhibitors of proteases involved in viral replication processes .
Comparative Analysis
A comparative analysis of similar compounds reveals the unique positioning of this compound within its chemical class:
Compound Name | Structure | Similarity Index |
---|---|---|
3,6-Dichloro-4-methoxypyridazine | Structure | 0.74 |
3-Chloro-5-(2-methoxyethoxy)pyridazine | Structure | 0.71 |
3-Chloro-4,5-dimethoxypyridazine | Structure | 0.70 |
The unique substitution pattern and the presence of the cyclohexylmethoxy group may impart distinct physical and chemical properties compared to other similar compounds .
Pharmacokinetics
Research into the pharmacokinetics of related compounds suggests that factors such as clearance rates and volume distribution are critical for understanding the therapeutic potential of this compound. Studies have noted significant variability in these parameters across different compounds, indicating that optimization of these factors could enhance efficacy .
Properties
CAS No. |
1346698-18-7 |
---|---|
Molecular Formula |
C11H14Cl2N2O |
Molecular Weight |
261.14 g/mol |
IUPAC Name |
3,4-dichloro-5-(cyclohexylmethoxy)pyridazine |
InChI |
InChI=1S/C11H14Cl2N2O/c12-10-9(6-14-15-11(10)13)16-7-8-4-2-1-3-5-8/h6,8H,1-5,7H2 |
InChI Key |
VMDSPSCQVFYVFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2=CN=NC(=C2Cl)Cl |
Origin of Product |
United States |
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